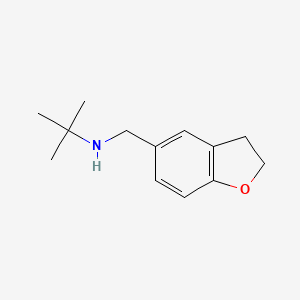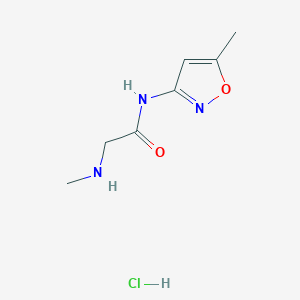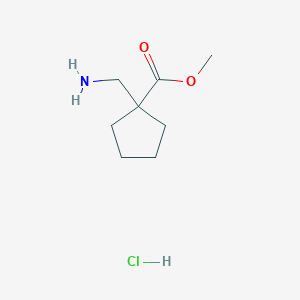![molecular formula C9H9N3O B1419345 1-(3-甲基咪唑并[1,5-a]吡啶-1-基)甲亚胺基羟胺 CAS No. 1050910-80-9](/img/structure/B1419345.png)
1-(3-甲基咪唑并[1,5-a]吡啶-1-基)甲亚胺基羟胺
描述
“N-({3-methylimidazo[1,5-a]pyridin-1-yl}methylidene)hydroxylamine” is a chemical compound with the CAS Number: 1050910-80-9 . Its IUPAC name is 3-methylimidazo[1,5-a]pyridine-1-carbaldehyde oxime . The compound is a powder and has a molecular weight of 175.19 .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines, which is a similar structure to the compound , has been well studied in the past decade . The synthesis methods include transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .Molecular Structure Analysis
The InChI code for the compound is 1S/C9H9N3O/c1-7-11-8(6-10-13)9-4-2-3-5-12(7)9/h2-5H,6H2,1H3 . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound is a powder and has a molecular weight of 175.19 . It is stored at room temperature .科学研究应用
光电器件
咪唑并[1,5-a]吡啶衍生物,包括1-(3-甲基咪唑并[1,5-a]吡啶-1-基)甲亚胺基羟胺,以其发光特性而闻名,使其适合用于光电器件 . 这些化合物可用于开发有机发光二极管 (OLED),由于其优异的电子传输能力和热稳定性,它们可作为发射体或主体材料。
传感器
这些衍生物独特的化学结构使它们能够与各种分析物相互作用,使其成为传感器应用的潜在候选者 . 它们可以设计用于检测特定的离子或分子,这在环境监测和诊断中非常有价值。
抗癌药物
研究表明,咪唑并[1,5-a]吡啶化合物表现出有希望的抗癌特性 . 1-(3-甲基咪唑并[1,5-a]吡啶-1-基)甲亚胺基羟胺可以作为开发新型抗癌药物的支架进行探索,特别是在针对癌症细胞增殖中涉及的特定途径方面。
共聚焦显微镜和成像
由于其发光性质,这些化合物也用作共聚焦显微镜和成像中的发射体 . 它们可以连接到生物分子或细胞,以高空间和时间分辨率研究生物过程。
制药领域
咪唑并[1,5-a]吡啶衍生物是各种药物中重要的结构成分 . 由于它们的生物活性,它们已被纳入药物中,正在进行的研究继续探索其在治疗不同疾病方面的治疗潜力。
农用化学品
这些化合物在农用化学品行业中发挥着至关重要的作用 . 它们的结构多样性使它们成为杀虫剂和除草剂的一部分,有助于保护作物并提高农业生产力。
未来方向
Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . The synthesis of these compounds has been well studied in the past decade, and this research is expected to continue due to the importance of these compounds as a bioactive scaffold .
作用机制
Target of Action
The primary targets of N-({3-methylimidazo[1,5-a]pyridin-1-yl}methylidene)hydroxylamine are currently unknown . This compound is a synthetic compound that has been extensively studied for its biological activity and potential therapeutic applications.
Mode of Action
It is known that this compound interacts with its targets in a specific manner, leading to changes in cellular processes .
Biochemical Pathways
It is likely that this compound affects multiple pathways, leading to downstream effects on cellular processes .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
It is known that this compound has biological activity and potential therapeutic applications.
Action Environment
The action, efficacy, and stability of N-({3-methylimidazo[1,5-a]pyridin-1-yl}methylidene)hydroxylamine can be influenced by various environmental factors. These factors can include the physiological environment within the body, such as pH, temperature, and the presence of other molecules, as well as external environmental factors .
生化分析
Biochemical Properties
N-({3-methylimidazo[1,5-a]pyridin-1-yl}methylidene)hydroxylamine plays a role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with phosphatidylinositol-3-kinases, which are lipid kinases involved in cell signaling pathways . These interactions can lead to the phosphorylation of specific substrates, influencing various cellular functions such as cell proliferation, growth, and differentiation.
Cellular Effects
The effects of N-({3-methylimidazo[1,5-a]pyridin-1-yl}methylidene)hydroxylamine on cells are diverse and significant. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can affect the phosphorylation of Akt, a serine/threonine kinase, which plays a crucial role in regulating cell survival and apoptosis . Additionally, N-({3-methylimidazo[1,5-a]pyridin-1-yl}methylidene)hydroxylamine may impact the expression of genes involved in cell cycle regulation and metabolic processes.
Molecular Mechanism
At the molecular level, N-({3-methylimidazo[1,5-a]pyridin-1-yl}methylidene)hydroxylamine exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in cellular functions. For instance, its interaction with phosphatidylinositol-3-kinases can result in the generation of phosphatidylinositol 3,4,5-triphosphate, which subsequently activates downstream signaling pathways . These molecular interactions are critical for understanding the compound’s role in cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-({3-methylimidazo[1,5-a]pyridin-1-yl}methylidene)hydroxylamine can change over time. The stability and degradation of the compound are important factors to consider. Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over extended periods . Long-term exposure to the compound can lead to alterations in cellular functions, which are important for evaluating its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of N-({3-methylimidazo[1,5-a]pyridin-1-yl}methylidene)hydroxylamine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular functions, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing harm . Understanding these dosage effects is crucial for developing safe and effective therapeutic strategies.
Metabolic Pathways
N-({3-methylimidazo[1,5-a]pyridin-1-yl}methylidene)hydroxylamine is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, its interaction with phosphatidylinositol-3-kinases can influence the production of phosphatidylinositol 3,4,5-triphosphate, which plays a role in cellular metabolism . These interactions are essential for understanding the compound’s impact on metabolic processes.
Transport and Distribution
The transport and distribution of N-({3-methylimidazo[1,5-a]pyridin-1-yl}methylidene)hydroxylamine within cells and tissues are critical for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation within certain cellular compartments can influence its activity and function.
Subcellular Localization
N-({3-methylimidazo[1,5-a]pyridin-1-yl}methylidene)hydroxylamine exhibits specific subcellular localization, which can affect its activity and function. Targeting signals or post-translational modifications may direct the compound to particular compartments or organelles within the cell . Understanding its subcellular localization is important for elucidating its role in cellular processes and potential therapeutic applications.
属性
IUPAC Name |
N-[(3-methylimidazo[1,5-a]pyridin-1-yl)methylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c1-7-11-8(6-10-13)9-4-2-3-5-12(7)9/h2-6,13H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSZYIVQTUFQZEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C2N1C=CC=C2)C=NO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801214664 | |
| Record name | 3-Methylimidazo[1,5-a]pyridine-1-carboxaldehyde oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801214664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1050910-80-9 | |
| Record name | 3-Methylimidazo[1,5-a]pyridine-1-carboxaldehyde oxime | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1050910-80-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methylimidazo[1,5-a]pyridine-1-carboxaldehyde oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801214664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![1,2,3,3-tetramethyl-3H-benzo[g]indolium 4-methylbenzenesulfonate](/img/structure/B1419267.png)


![2-(4-chlorobenzenesulfonyl)-2-[(2E)-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]acetonitrile](/img/structure/B1419271.png)
![3-[(3-Carboxyacryloyl)amino]-4-chlorobenzoic acid](/img/structure/B1419272.png)


![2-[2-(Trifluoromethoxy)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B1419278.png)
![2-[1,2,4]Triazolo[4,3-a]pyridin-3-ylethanamine hydrochloride](/img/structure/B1419279.png)

![3-[(2-Oxooxolan-3-yl)sulfamoyl]benzoic acid](/img/structure/B1419284.png)